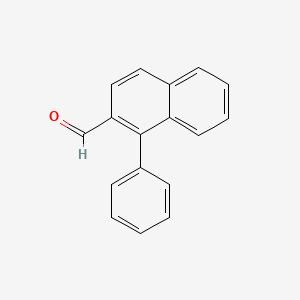

1-Phenylnaphthalene-2-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

1-phenylnaphthalene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O/c18-12-15-11-10-13-6-4-5-9-16(13)17(15)14-7-2-1-3-8-14/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNERVGPAUVLPSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=CC3=CC=CC=C32)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80704771 | |

| Record name | 1-Phenylnaphthalene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80704771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125454-79-7 | |

| Record name | 1-Phenylnaphthalene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80704771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Phenylnaphthalene 2 Carbaldehyde and Analogues

Organocatalytic Domino Reactions for Stereoselective Synthesis

Enantioselective Approaches to Highly Functionalized Octahydro-6-oxo-1-phenylnaphthalene-2-carbaldehydes

A significant advancement in the synthesis of analogues of 1-phenylnaphthalene-2-carbaldehyde is the development of organocatalytic domino reactions to produce highly functionalized and stereochemically rich octahydro-6-oxo-1-phenylnaphthalene-2-carbaldehydes. rsc.orgthieme-connect.com This approach involves a highly diastereoselective and enantioselective cascade reaction that constructs three new bonds and four stereocenters in a single operation. thieme-connect.com

The reaction typically employs a starting material like (E)-7-oxooct-5-enal which reacts with a 3-arylpropenal, such as cinnamaldehyde, in the presence of a chiral organocatalyst. rsc.orgthieme-connect.com The use of chiral diphenylprolinol trimethylsilyl (B98337) ether as a catalyst has proven to be highly effective, leading to the desired products in high yields and with exceptional enantioselectivities, often exceeding 99% enantiomeric excess (ee). rsc.orgmit.edu The resulting octahydro-6-oxo-1-phenylnaphthalene-2-carbaldehyde products are valuable intermediates that can be further modified. For instance, treatment with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) and a catalytic amount of p-toluenesulfonic acid (p-TsOH) can lead to aromatization, yielding derivatives like (R)-5,6,7,8-tetrahydro-5-phenylnaphthalen-2-ol. thieme-connect.com

The versatility of this method allows for the synthesis of a variety of analogues by simply changing the substituent on the 3-arylpropenal. The robust nature and simple experimental procedures make this methodology highly attractive for asymmetric synthesis. thieme-connect.com

Table 1: Organocatalytic Synthesis of Octahydro-6-oxo-1-phenylnaphthalene-2-carbaldehyde Analogues This table is interactive. Click on the headers to sort.

| Starting Aldehyde | Arylpropenal | Catalyst | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| (E)-7-oxooct-5-enal | Cinnamaldehyde | (R)-Diphenylprolinol silyl (B83357) ether | 86 | >95:5 | >99 |

| (E)-7-oxooct-5-enal | 4-Chlorocinnamaldehyde | (R)-Diphenylprolinol silyl ether | 82 | >95:5 | >99 |

Mechanistic Insights into Cascade Reactions

The underlying mechanism of this powerful transformation is a domino Michael-Michael-aldol condensation process. thieme-connect.com The reaction is initiated by the chiral secondary amine catalyst, such as a diphenylprolinol silyl ether, which activates the α,β-unsaturated aldehyde (e.g., cinnamaldehyde) through the formation of an iminium ion intermediate. mit.edu This activation facilitates the first conjugate addition (Michael reaction) by the enol or enolate of the keto-enal starting material. mit.edu

Following the initial Michael addition, the resulting enamine intermediate then participates in a second intramolecular Michael addition. mit.edu This key step forms the six-membered ring of the decalin core. The cascade culminates in an intramolecular aldol (B89426) condensation, which establishes the final stereocenters and yields the highly functionalized octahydro-6-oxo-1-phenylnaphthalene-2-carbaldehyde product. rsc.orgthieme-connect.com The high level of stereocontrol is dictated by the chiral catalyst, which directs the approach of the reactants at each stage of the cascade. This iminium-enamine activation mode is a common and powerful strategy in organocatalysis for the construction of complex cyclic systems. mit.edu

Metal-Catalyzed Coupling Reactions for the 1-Phenylnaphthalene (B165152) Framework

Metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds, providing a direct route to biaryl compounds like 1-phenylnaphthalene. Palladium, copper, and zinc catalysts are prominently featured in these methodologies.

Suzuki Coupling Strategies for Substituted 1-Phenylnaphthalenes and their Precursors

The Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide, is a premier method for constructing the 1-phenylnaphthalene scaffold. numberanalytics.commt.com This reaction is valued for its mild conditions, functional group tolerance, and the commercial availability of a wide range of boronic acids. nih.gov

For the synthesis of 1-phenylnaphthalene itself, a typical strategy involves the coupling of 1-bromonaphthalene (B1665260) or 1-iodonaphthalene (B165133) with phenylboronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, and a base. numberanalytics.comresearchgate.net The synthesis of substituted 1-phenylnaphthalenes can be readily achieved by using appropriately substituted naphthalene (B1677914) halides and arylboronic acids. researchgate.net For instance, the synthesis of 4-arylthiophene-2-carbaldehydes has been successfully demonstrated via Suzuki coupling, showcasing the applicability of this method for preparing carbaldehyde-substituted biaryls, which are direct precursors or analogues of the target molecule. mdpi.com The synthesis of precursors for this compound can also be envisioned through the coupling of a suitably protected 2-formyl-1-halonaphthalene with phenylboronic acid.

Table 2: Examples of Suzuki Coupling for Phenylnaphthalene Synthesis This table is interactive. Click on the headers to sort.

| Naphthalene Substrate | Boronic Acid | Palladium Catalyst | Base | Yield (%) |

|---|---|---|---|---|

| 1-Iodonaphthalene | Phenylboronic acid | Polymer-supported Pd(II) | K₂CO₃ | 98 researchgate.net |

| 1,8-Dibromonaphthalene | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | (Varies) researchgate.net |

Palladium(II)-Catalyzed C–H Functionalization and Dearomatization

Palladium-catalyzed C–H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of complex aromatic systems, avoiding the need for pre-functionalized starting materials. rsc.org This approach can be used to directly arylate naphthalene cores. For instance, directing groups on the naphthalene skeleton can guide a palladium catalyst to selectively activate a specific C–H bond for coupling with an aryl partner. rsc.orgrsc.org

Furthermore, palladium catalysis can achieve the dearomatization of naphthalenes. mit.edunih.gov This transformation is significant as it converts flat aromatic systems into three-dimensional alicyclic frameworks. nih.gov Intramolecular dearomative Heck-type insertions of naphthalene derivatives can generate π-allylpalladium intermediates, which can then be trapped by various nucleophiles. rsc.org Another approach involves the palladium-catalyzed nucleophilic dearomatization of chloromethyl naphthalene derivatives, which proceeds via η³-benzylpalladium intermediates to yield substituted carbocycles. acs.org These methods provide access to hydro- and spiro-naphthalene structures, which are complex analogues of the basic 1-phenylnaphthalene framework. rsc.orgchinesechemsoc.org

Copper and Zinc-Catalyzed Annulation Reactions for Naphthalene Synthesis

Copper and zinc catalysts offer cost-effective and efficient alternatives to palladium for the synthesis of the naphthalene ring system through annulation reactions. thieme-connect.com

Copper(I)-catalyzed annulation of o-bromobenzaldehydes with β-ketoesters provides a direct, single-step route to substituted naphthalenes. rsc.org This domino process involves a sequence of Knoevenagel condensation, C-arylation, 1,2-addition, and cleavage. rsc.org Similarly, copper-catalyzed cascade reactions of 2-halophenyl ketones with 1,3-dicarbonyl compounds can yield tetrasubstituted naphthalenes. thieme-connect.com Copper catalysts have also been employed in the aminobenzannulation of (o-alkynyl)arylketones with amines to furnish α-aminonaphthalenes. acs.org

Zinc-catalyzed [4+2] benzannulation reactions have also been developed. For example, the reaction of 2-ethynylbenzaldehydes with alkynes in the presence of zinc chloride leads to the formation of substituted naphthalenes in moderate to good yields. thieme-connect.com These metal-catalyzed annulation strategies are powerful tools for building the core naphthalene structure from acyclic or monocyclic precursors. thieme-connect.commdpi.com

Ullmann Coupling in the Synthesis of Phenylnaphthalene Derivatives

The Ullmann reaction, a classic copper-catalyzed coupling method, is a cornerstone for the synthesis of biaryl compounds, including phenylnaphthalene derivatives. organic-chemistry.orgoperachem.com This reaction typically involves the coupling of an aryl halide with another aromatic compound in the presence of a copper catalyst at elevated temperatures. organic-chemistry.org The traditional Ullmann reaction often requires stoichiometric amounts of copper and harsh reaction conditions. operachem.com

The mechanism of the Ullmann coupling involves the formation of an organocopper intermediate. operachem.com In the classic approach for symmetric biaryls, a copper(I) species is thought to undergo oxidative addition with two equivalents of an aryl halide, followed by reductive elimination to form the new carbon-carbon bond. organic-chemistry.org For Ullmann-type reactions, which include nucleophilic aromatic substitution, a catalytic cycle is proposed where copper may be oxidized to a Cu(III) state. organic-chemistry.org

Modern advancements have led to the development of more efficient and milder Ullmann-type coupling reactions. For instance, the use of ligands can facilitate the reaction under less demanding conditions and with lower catalyst loadings. operachem.com The on-surface Ullmann coupling reaction has also emerged as a powerful technique for the precise construction of carbon-based nanostructures on metal surfaces. mdpi.com This method involves the dehalogenation of aryl halide precursors on a catalytic metal surface, such as copper, silver, or gold, to form surface-stabilized radicals that subsequently couple to form the desired biaryl structures. mdpi.combohrium.com

A notable application is the synthesis of 1,5-bis[n-(1-naphthyl)-n-phenyl] naphthalene diamine (NPN) via a liquid-phase Ullmann reaction, highlighting the utility of this method in preparing complex naphthalene derivatives. researchgate.net

Table 1: Key Features of Ullmann Coupling for Phenylnaphthalene Synthesis

| Feature | Description |

| Reaction Type | Copper-catalyzed cross-coupling |

| Reactants | Aryl halides, aromatic compounds |

| Catalyst | Copper (often in excess in classic method) |

| Conditions | Typically high temperatures (e.g., 200 °C) |

| Mechanism | Involves organocopper intermediates |

| Modern Variations | Ligand-assisted catalysis, on-surface synthesis |

Cyclization and Condensation Pathways

Cyclization and condensation reactions are fundamental strategies for constructing the naphthalene ring system in 1-phenylnaphthalene derivatives. These methods often involve the formation of key intermediates that undergo subsequent ring closure to yield the final aromatic product.

The Perkin condensation is a valuable tool in the synthesis of 1-phenylnaphthalene lignans (B1203133). researchgate.netderpharmachemica.comtroindia.in This reaction typically involves the condensation of an aromatic aldehyde with β-benzoyl propionic acid to form an α-arylidene-γ-phenyl-Δ,β,γ-butenolide. derpharmachemica.comtroindia.in This butenolide intermediate can then be cleaved, often with alcoholic sodium carbonate, to yield an α-arylidene-β-benzoyl propionic acid. derpharmachemica.comtroindia.in

The crucial step is the cyclization of this keto acid to the 1-phenylnaphthalene skeleton. researchgate.netderpharmachemica.comasianpubs.org This transformation can be achieved using strong acids such as concentrated sulfuric acid or polyphosphoric acid (PPA) at elevated temperatures. asianpubs.orgasianpubs.org For example, heating α-veratralidene β-benzoyl propionic acid with PPA at 100°C yields 1-phenyl-6,7-dimethoxy naphthoic acid. asianpubs.org Similarly, treatment with concentrated sulfuric acid can also effect the cyclization. asianpubs.org The resulting 1-phenyl naphthoic acid can be a precursor to this compound through further functional group transformations.

Intramolecular annulation provides a powerful and direct route to construct the naphthalene ring system. These strategies involve the formation of a new ring by connecting two positions within the same molecule.

One such approach is the palladium-catalyzed intramolecular amidation of N-methyl-2,6-dibromophenylacetamide, which can be followed by an in-situ Suzuki cross-coupling reaction to introduce the phenyl group, leading to 4-aryl-1-methyloxindoles. researchgate.net While not directly yielding 1-phenylnaphthalene, this demonstrates the principle of intramolecular cyclization followed by arylation.

Another relevant strategy involves the platinum-catalyzed intramolecular hydroarylation of arylenynes. For instance, arylenynes can be treated with a platinum catalyst like PtCl₄ in toluene (B28343) at 110°C to afford 1-arylnaphthalene-3-carboxylates in good yields. thieme-connect.com

Furthermore, palladium-catalyzed annulation reactions have been developed for the synthesis of substituted naphthalenes. thieme-connect.com For example, the reaction between 1-bromo-2-vinylbenzene derivatives and alkynes in the presence of a palladium catalyst can produce substituted naphthalenes in excellent yields. thieme-connect.com A proposed mechanism involves oxidative addition of the vinyl bromide to the palladium catalyst, followed by alkyne insertion and subsequent cyclization. thieme-connect.com

Table 2: Comparison of Cyclization and Condensation Pathways

| Method | Key Intermediate | Cyclization Reagent | Product Type |

| Perkin Condensation/Cyclization | α-Arylidene-β-benzoyl propionic acid | Conc. H₂SO₄, PPA | 1-Phenyl naphthoic acids |

| Intramolecular Hydroarylation | Arylenynes | PtCl₄ | 1-Arylnaphthalene-3-carboxylates |

| Palladium-Catalyzed Annulation | 1-Bromo-2-vinylbenzene derivatives | Palladium acetate | Substituted naphthalenes |

Modern and Green Chemistry Approaches

In recent years, there has been a significant shift towards developing more sustainable and environmentally friendly synthetic methods. These "green" approaches aim to reduce waste, minimize energy consumption, and utilize non-toxic reagents and solvents.

The application of ultrasound irradiation and nanocatalysts has emerged as a powerful green chemistry tool in organic synthesis. researchgate.netderpharmachemica.com Ultrasound can accelerate reaction rates and improve yields by providing localized high temperatures and pressures through acoustic cavitation. derpharmachemica.comnih.govresearchgate.net

In the context of 1-phenylnaphthalene synthesis, nanozeolites have been employed as recyclable heterogeneous catalysts for the cyclization of Perkin condensation products. researchgate.net This approach has been shown to be effective under both conventional heating and ultrasonication, with the latter often leading to shorter reaction times and higher yields. researchgate.net For instance, the synthesis of substituted butenolides, precursors to 1-phenylnaphthalenes, has been successfully carried out using a nanozeolite catalyst under ultrasound irradiation. researchgate.net The use of MnO₂ nanoparticles as an oxidant under ultrasound has also been reported for the synthesis of related heterocyclic compounds like benzimidazoles, highlighting the potential of this combined approach. researchgate.net

Palladium nanoparticles have also been utilized as catalysts in Suzuki cross-coupling reactions to produce 1-phenylnaphthalene. google.com These nanoparticle-based catalytic systems can be highly efficient and offer the advantage of being recyclable. google.com

The development of recyclable catalytic systems is a key aspect of green chemistry, aiming to reduce waste and the cost of synthesis. asianpubs.org Sulphamic acid has been identified as a novel, efficient, and recyclable heterogeneous catalyst for the cyclization of α-arylidene-β-benzoyl propionic acid to form 1-phenylnaphthalene systems. asianpubs.org This catalyst is inexpensive, non-volatile, and stable, making it an attractive alternative to traditional acid catalysts. asianpubs.org The reaction can be performed under both conventional heating and microwave irradiation, with the catalyst being recoverable and reusable for several cycles without a significant loss in activity. asianpubs.org

Similarly, nanozeolites, as mentioned earlier, also function as recyclable catalysts in the synthesis of 1-phenylnaphthalene lignans, contributing to a more sustainable synthetic process. researchgate.net The use of palladium nanoparticles stabilized in glycerol (B35011) also provides a recyclable catalytic system for the synthesis of 1-phenylnaphthalene via Suzuki coupling. google.com

Table 3: Green Chemistry Approaches in 1-Phenylnaphthalene Synthesis

| Approach | Catalyst | Key Advantage |

| Ultrasonic-Assisted Synthesis | Nanozeolite, MnO₂ nanoparticles | Accelerated reaction rates, improved yields |

| Nanocatalyst-Assisted Synthesis | Nanozeolite, Palladium nanoparticles | High efficiency, recyclability |

| Recyclable Catalytic Systems | Sulphamic acid, Nanozeolite, Palladium nanoparticles in glycerol | Reduced waste, cost-effective |

Reactivity and Chemical Transformations of 1 Phenylnaphthalene 2 Carbaldehyde

Reactions at the Carbaldehyde Functional Group

The aldehyde functional group in 1-phenylnaphthalene-2-carbaldehyde is a primary site for a variety of chemical reactions, including reductions, oxidations, and carbon-carbon bond-forming reactions.

Chemoselective Reduction and Oxidation Processes

The carbaldehyde group can be selectively reduced to a primary alcohol or oxidized to a carboxylic acid.

Reduction: The reduction of the aldehyde to an alcohol, 1-phenylnaphthalene-2-methanol, can be achieved using common reducing agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4).

Oxidation: Oxidation of the aldehyde group yields 1-phenylnaphthalene-2-carboxylic acid. This transformation can be carried out using oxidizing agents such as potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3). A study on the pyrolysis of aromatic carboxylic acids mentions the synthesis of 1-(3-carboxaldehydephenyl)-2-(4-biphenyl)ethane by the oxidation of the corresponding alcohol with pyridinium (B92312) chlorochromate (PCC). osti.gov

Condensation and Addition Reactions for Derivative Synthesis

The carbaldehyde group readily undergoes condensation and addition reactions, providing pathways for the synthesis of a diverse range of derivatives.

Aldol (B89426) and Michael Additions: Organocatalytic domino reactions involving Michael additions and aldol condensations have been utilized to synthesize complex structures. For instance, the reaction of (E)-7-oxooct-5-enal and 3-arylpropenals, like cinnamaldehyde, can produce highly functionalized octahydro-6-oxo-1-phenylnaphthalene-2-carbaldehydes with high diastereoselectivity and enantioselectivity. rsc.orgrsc.org These reactions can create multiple stereocenters in a single synthetic step. rsc.org

Wittig and Related Reactions: Although not explicitly detailed for this compound in the provided context, the aldehyde group is a suitable substrate for Wittig-type reactions to form alkenes.

Formation of Imines and Related Derivatives: The aldehyde can react with primary amines to form imines, which can be further utilized in subsequent reactions. For example, the reaction with benzophenone (B1666685) imine in the presence of a nickel catalyst can lead to amination. kaust.edu.sa

Decarbonylation Reactions

Decarbonylation reactions involve the removal of the carbonyl group.

Nickel-Catalyzed Decarbonylative Amination: A notable transformation is the nickel-catalyzed decarbonylative amination of aryl esters, which can be conceptually related to the reactivity of the parent aldehyde. In a study, phenyl naphthalene-2-carboxylate was converted to the corresponding amine through a process involving oxidative addition of a nickel complex, decarbonylation, and reductive elimination. kaust.edu.sa While this example starts from an ester, it highlights a pathway for removing the carbonyl carbon from the aromatic system.

Pyrolytic Decarboxylation: Studies on the pyrolysis of aromatic carboxylic acids, the oxidized form of the carbaldehyde, show that decarboxylation is a dominant pathway at high temperatures. osti.gov This process can lead to the formation of phenylnaphthalenes. osti.govnist.gov

Aromatic Functionalization and Modification of the Naphthalene (B1677914) and Phenyl Moieties

The naphthalene and phenyl rings of the molecule can undergo various substitution and modification reactions.

Electrophilic and Nucleophilic Aromatic Substitutions

Electrophilic Aromatic Substitution: The naphthalene ring system is generally more reactive towards electrophilic substitution than the single phenyl ring. In naphthalene, the C1 (alpha) position is kinetically favored for electrophilic attack over the C2 (beta) position due to the formation of a more stable carbocation intermediate. onlineorganicchemistrytutor.com For 1-phenylnaphthalene (B165152), thianthrenation, an electrophilic sulfoniumization reaction, occurs exclusively on the naphthalene moiety. nih.gov The presence of the phenyl and carbaldehyde groups will influence the regioselectivity of further substitutions.

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups on the aromatic ring. While the carbaldehyde group is electron-withdrawing, SNAr reactions on the naphthalene or phenyl rings of this specific compound are not extensively documented in the provided results. However, a French patent describes a process for nucleophilic aromatic substitution on aromatic carboxylic acid derivatives, such as 1-methoxynaphthalene-2-carboxylic acid, to produce 1-phenylnaphthalene-2-carboxylic acid using phenyllithium. google.com This indicates the feasibility of nucleophilic displacement of a suitable leaving group.

Oxidative Transformations (e.g., Dihydroxylation)

Oxidative Coupling and Dearomatization: Palladium-catalyzed oxidative C-H functionalization/dearomatization of 1-phenylnaphthalen-2-ol (B3052951) has been demonstrated to produce spirocyclic compounds. acs.org While this example starts with the corresponding phenol, it showcases a powerful method for modifying the naphthalene core.

Oxidation to Dicarboxylic Acids: Early studies on the constitution of 1-phenylnaphthalene involved the oxidation of 1-phenylnaphthalene-2,3-dicarboxylic acid with potassium permanganate, leading to the formation of diphenyltetracarboxylic acid and intermediate ketone acids. zenodo.org This suggests that under harsh oxidative conditions, the aromatic rings can be cleaved.

Pericyclic Reactions and Rearrangements

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state, involving a continuous reorganization of electrons. unina.it While direct pericyclic reactions on the aromatic this compound are not extensively documented, its derivatives and precursors engage in powerful cascade reactions that assemble the core structure through processes analogous to cycloadditions.

A significant example is the organocatalytic domino reaction that provides access to highly functionalized octahydro-6-oxo-1-phenylnaphthalene-2-carbaldehydes. rsc.org This transformation is not a single pericyclic step but a cascade involving a double Michael reaction followed by an aldol condensation. This sequence efficiently constructs the bicyclo[4.4.0]decane (decalin) system, which is a formal [4+2] carbocyclization process. rsc.orgresearchgate.net This method highlights how complex, multi-ring systems related to this compound can be assembled through reactions that build cyclic structures with high stereocontrol.

Regarding rearrangements, the 1-phenylnaphthalene scaffold itself can undergo isomerization. Studies on related compounds have shown that under certain conditions, 1-phenylnaphthalene can interconvert with 2-phenylnaphthalene (B165426), with the latter being the thermodynamically favored isomer at equilibrium. acs.org This rearrangement is proposed to proceed through an arenium ion mechanism, suggesting that the phenyl group's position on the naphthalene core is not entirely fixed under all chemical environments. acs.org

C–H Functionalization via Radical Intermediates

Direct C–H functionalization has become a pivotal strategy in modern organic synthesis for modifying complex molecules without the need for pre-functionalized starting materials. researchgate.net For polyaromatic hydrocarbons like naphthalenes, this approach offers a direct route to substituted derivatives.

While specific studies on the radical-mediated C–H functionalization of this compound are limited, research on closely related substrates provides significant insight. For instance, the arylation of naphthols, which are structural analogues, has been achieved using diaryliodonium salts. frontiersin.org These reactions can proceed through radical-based pathways, enabling the introduction of new aryl groups onto the naphthalene ring system. Furthermore, palladium-catalyzed C-H functionalization of 1-phenylnaphthalen-2-ol demonstrates the feasibility of activating C-H bonds in this scaffold. acs.org Radical cascade reactions, which can be terminated by fragmentation to yield an aromatic product, represent another advanced strategy for the controlled functionalization of polycyclic systems. google.com

Stereochemical Transformations and Control

The stereochemical control in reactions involving the this compound framework is crucial for the synthesis of chiral molecules, which are of paramount importance in pharmaceutical and materials science.

Diastereoselective and Enantioselective Conversions

Highly controlled diastereoselective and enantioselective transformations have been developed to synthesize chiral derivatives of this compound. A notable achievement is the organocatalytic domino Michael-Michael-aldol reaction that produces octahydro-6-oxo-1-phenylnaphthalene-2-carbaldehydes with exceptional stereocontrol. rsc.org

This cascade reaction, which involves the reaction of substrates like (E)-7-oxooct-5-enal with various 3-arylpropenals, is catalyzed by a chiral diphenylprolinol trimethylsilyl (B98337) ether. rsc.orgrsc.org The process constructs three new chemical bonds and, remarkably, sets four stereogenic centers in a single synthetic operation. The resulting products are obtained in high yields with excellent diastereoselectivity and near-perfect enantioselectivity, often exceeding 99% enantiomeric excess (ee). rsc.org The definitive stereochemistry of the products has been confirmed through X-ray crystallographic analysis. rsc.org

| Entry | Aryl Group (in 3-arylpropenal) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| 1 | Phenyl | 72 | >99 |

| 2 | 4-Nitrophenyl | 81 | >99 |

| 3 | 4-Methoxyphenyl | 75 | >99 |

| 4 | 2-Naphthyl | 70 | >99 |

| 5 | 2-Thienyl | 68 | >99 |

Access to Chiral Building Blocks

The ability to synthesize highly functionalized and enantiomerically pure octahydro-6-oxo-1-phenylnaphthalene-2-carbaldehydes renders these molecules valuable chiral building blocks for further synthetic applications. rsc.org Chiral decalin systems are foundational skeletons in a wide array of naturally occurring compounds and pharmaceutical agents. rsc.org

The organocatalytic cascade reaction provides an expedited and highly efficient pathway to these complex structures, which would otherwise require lengthy and challenging multi-step syntheses. rsc.org The availability of these enantiopure building blocks opens the door to the stereocontrolled synthesis of a variety of complex target molecules. rsc.org

Advanced Spectroscopic Characterization and Elucidation of Complex Structures

Unambiguous Structural Assignment by X-ray Crystallography

X-ray crystallography stands as the gold standard for the unambiguous determination of molecular structures in the solid state. This technique provides precise atomic coordinates, bond lengths, and bond angles, offering a definitive three-dimensional model of the molecule.

While a specific crystal structure for 1-phenylnaphthalene-2-carbaldehyde is not readily found in publicly accessible crystallographic databases, extensive research has been conducted on closely related derivatives. For instance, the structures of octahydro-6-oxo-1-phenylnaphthalene-2-carbaldehyde derivatives have been unequivocally confirmed by X-ray analysis, providing critical insights into their stereochemistry. rsc.orgccu.edu.tw These studies reveal the intricate packing and conformational preferences of the phenylnaphthalene scaffold.

Furthermore, X-ray diffraction studies on the parent compound, 1-phenylnaphthalene (B165152), in its liquid state have helped to model the short-range molecular arrangement. researchgate.net The analysis of electron-density radial-distribution functions has allowed for the determination of key intra- and intermolecular distances. researchgate.net Similarly, the crystal structure of a naphthalene (B1677914) 1,2-dioxygenase mutant bound to phenanthrene, a related polycyclic aromatic hydrocarbon, has been resolved at 1.80 Å, demonstrating the power of this technique to probe molecule-protein interactions at an atomic level. rcsb.org The lack of significant conjugation between aromatic moieties in the α-position of naphthalene has been supported by thermodynamic studies, which can be correlated with structural data. researchgate.netnist.gov

Table 1: Crystallographic Data for Related Naphthalene Derivatives

| Compound | Technique | Key Findings |

|---|---|---|

| Octahydro-6-oxo-1-phenylnaphthalene-2-carbaldehyde Derivatives | X-ray Crystallography | Unambiguous confirmation of structure and stereochemistry. rsc.orgccu.edu.tw |

| Liquid 1-Phenylnaphthalene | X-ray Diffraction | Determination of intra- and intermolecular distances; model of short-range molecular arrangement. researchgate.net |

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Stereochemistry and Conformation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the structure and conformation of molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.

For this compound, specific NMR data has been reported as part of synthetic procedures. The ¹H NMR spectrum typically shows a characteristic singlet for the aldehyde proton (CHO) at approximately 10.52 ppm. rsc.org The aromatic protons appear as a complex multiplet in the range of 7.33-7.97 ppm. rsc.org

Table 2: Representative NMR Data for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity / Assignment |

|---|---|---|

| ¹H | 10.52 | s, CHO |

| ¹H | 7.33-7.97 | m, ArH |

| ¹³C | 189.8 | CHO |

| ¹³C | 126.5-135.3 | ArC |

Data reported in CDCl₃ solvent. rsc.org

Advanced Mass Spectrometry for Reaction Pathway Elucidation

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the study of fragmentation patterns. This information is critical for confirming molecular identity and for elucidating reaction pathways.

In the context of this compound and related compounds, mass spectrometry is routinely used to confirm the molecular ion peak. For the parent compound, 1-phenylnaphthalene, the molecular ion [M]⁺ is observed at m/z 204. rsc.org The fragmentation of such aromatic systems under electron ionization typically involves the loss of small, stable molecules or radicals. The molecular ions are generally unstable and break apart into smaller fragment ions. chemguide.co.uklibretexts.org The resulting fragmentation pattern serves as a molecular fingerprint.

Advanced MS techniques can be employed to monitor reaction progress and identify intermediates, thereby elucidating complex reaction pathways. While specific studies detailing the fragmentation pathways of this compound are not prominent, the general principles of fragmentation in aromatic aldehydes would apply. This would likely involve initial ionization of the molecule, followed by cleavage of the formyl group or fragmentation of the naphthalene ring system. The stability of the resulting carbocations, such as acylium ions, often dictates the major fragmentation pathways observed. libretexts.org

UV-Visible Spectroscopy for Comparative Structural Analysis

UV-Visible spectroscopy probes the electronic transitions within a molecule, providing information about its conjugation and chromophore systems. The absorption maxima (λ_max) and molar absorptivity (ε) are characteristic of a molecule's electronic structure.

Studies on 1-phenylnaphthalene lignans (B1203133) have shown that these systems exhibit characteristic UV absorption bands. irdindia.in A comparative analysis of synthetic 1-phenylnaphthalene compounds and those extracted from natural sources like Ruta graveolens and Jatropha gossypifolia revealed similar UV-Visible spectra, confirming the presence of the 1-phenylnaphthalene chromophore. irdindia.in The spectra of these compounds, measured in methanol, typically show absorption maxima in the range of 247-332 nm. irdindia.in The extended π-system resulting from the conjugation of the phenyl and naphthalene rings is responsible for these absorptions. The aldehyde group in this compound would be expected to further influence the electronic transitions, potentially causing a bathochromic (red) shift in the absorption maxima compared to the unsubstituted 1-phenylnaphthalene.

Table 3: UV-Visible Absorption Data for a Related 1-Phenylnaphthalene Lignan (B3055560)

| λ_max (nm) | Molar Absorptivity (log ε) |

|---|---|

| 247 | 4.74 |

| 290 | 3.92 |

| 332 | 3.43 |

Data for a representative 1-phenylnaphthalene lignan system. irdindia.in

Vibrational Spectroscopy for Specific Functional Group and Interaction Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and the nature of intermolecular interactions. These techniques are based on the principle that molecules absorb specific frequencies of radiation that correspond to their vibrational modes.

For this compound, the most characteristic vibration would be the C=O stretching of the aldehyde group. This typically appears as a strong absorption band in the IR spectrum in the region of 1690-1740 cm⁻¹. The exact position of this band can provide clues about conjugation and intermolecular interactions. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C=C stretching vibrations of the aromatic rings appear in the 1450-1600 cm⁻¹ region.

While a dedicated vibrational analysis of this compound is not widely published, theoretical calculations using methods like Density Functional Theory (DFT) are often employed to predict and assign vibrational frequencies for such molecules. isres.org These computational studies, in conjunction with experimental spectra of related compounds like other 1,2,4-triazole (B32235) derivatives, aid in the complete vibrational characterization of the molecule. isres.org

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic nature of 1-Phenylnaphthalene-2-carbaldehyde. These calculations provide a basis for predicting its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a robust computational method used to determine the ground-state molecular geometry and vibrational properties of molecules. By employing functionals like B3LYP with basis sets such as 6-311+G**, researchers can calculate the optimized structure of aromatic aldehydes. nih.gov For a molecule like this compound, DFT calculations would predict the bond lengths, bond angles, and the crucial dihedral angle between the phenyl and naphthalene (B1677914) rings.

These calculations also yield harmonic vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra. The vibrational spectra are interpreted using techniques like normal coordinate analysis based on a scaled quantum mechanical (SQM) force field to assign specific vibrational modes. nih.govresearchgate.net This comparison between simulated and experimental spectra serves as a validation of the computational method's accuracy in describing the vibrational characteristics of the molecule. nih.gov

Below is a table of representative vibrational frequencies calculated for the related compound 1-naphthaldehyde, which provides insight into the expected frequencies for this compound.

Table 1: Calculated Vibrational Frequencies for 1-Naphthaldehyde using DFT

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

|---|---|

| C-H Stretch (Naphthalene) | 3092 - 3020 |

| C=O Stretch (Aldehyde) | ~1700 |

| C-C Stretch (Ring) | 1600 - 1400 |

| C-H in-plane bend | 1474 - 1167 |

| C-H out-of-plane bend | 1023 - 715 |

Data derived from studies on related naphthaldehyde compounds. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgossila.com The HOMO is the orbital from which the molecule is most likely to donate electrons, representing its nucleophilic character, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. libretexts.orgossila.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO.

For this compound, the HOMO is expected to be distributed across the electron-rich phenyl and naphthalene π-systems. The LUMO, conversely, is anticipated to be localized primarily on the electron-withdrawing carbaldehyde group, specifically the π* antibonding orbital of the carbonyl. This distribution makes the carbonyl carbon an electrophilic site, susceptible to nucleophilic attack, a common reaction pathway for aldehydes.

Mechanistic Investigations via Computational Modeling

Computational modeling is instrumental in mapping out the complex reaction mechanisms involving this compound and its derivatives. It allows for the exploration of reaction pathways and the analysis of conformational dynamics that are often difficult to study experimentally.

Computational methods can trace the potential energy surface of a chemical reaction, identifying intermediates and, crucially, the high-energy transition states that connect them. For instance, in transition metal-catalyzed reactions, which are common for aryl compounds, modeling can elucidate the step-by-step mechanism. Studies on the palladium-catalyzed C-H functionalization of related 1-phenylnaphthalen-2-ols have used computational analysis to understand the reaction pathway. acs.org Similarly, mechanisms involving radical intermediates in the cyclization reactions to form arylnaphthalene lignan (B3055560) lactones have been proposed and investigated using computational tools. frontiersin.org These calculations provide the activation energies for each step, offering a rationale for the observed product distribution and reaction rates.

This compound is a biaryl system, characterized by a single bond connecting the phenyl and naphthalene rings. Rotation around this bond is sterically hindered, leading to the possibility of distinct, non-interconverting conformers known as atropisomers. The steric clash between the phenyl group and the peri-hydrogen (at the 8-position) of the naphthalene ring, as well as the adjacent carbaldehyde group, creates a significant energy barrier to rotation.

Computational conformational analysis can map the potential energy as a function of the dihedral angle between the two aromatic rings. researchgate.net These calculations determine the most stable conformation (the dihedral angle at the energy minimum) and the magnitude of the torsional or rotational barrier (the energy of the transition state for rotation). researchgate.net DFT methods have been effectively used to study these properties in biphenyl (B1667301) and other biaryl systems. researchgate.net The height of this barrier determines whether the atropisomers are stable and isolable at a given temperature.

Table 2: Representative Torsional Barriers in Biaryl Systems

| Compound | Computational Method | Torsional Barrier (kcal/mol) |

|---|---|---|

| Biphenyl | HF/6-31G** | ~2.0 |

| 2-Phenylnaphthalene (B165426) | B3LYP/6-31G** | Increase of 0.4-0.9 over Phenylfuran |

| 2,2'-Bifuran | B3LYP/6-31G** | Varies with conformation |

Data derived from studies on related biaryl compounds to illustrate the concept. researchgate.net

Prediction of Spectroscopic Properties and Experimental Validation

A significant application of computational chemistry is the prediction of spectroscopic properties, which can then be validated against experimental measurements. This synergy is crucial for confirming molecular structures and understanding electronic properties.

The vibrational frequencies calculated using DFT, as discussed in section 5.1.1, directly lead to simulated IR and Raman spectra. nih.gov A close match between the predicted and experimental spectra confirms the calculated molecular structure and the accuracy of the computational model.

Furthermore, methods like the Gauge-Including Atomic Orbital (GIAO) approach are used to calculate NMR chemical shifts (¹H and ¹³C). researchgate.net These predicted shifts can be correlated with experimental NMR data, aiding in the assignment of complex spectra.

Electronic transitions can be predicted using Time-Dependent DFT (TD-DFT). These calculations provide information on the energies and intensities of electronic excitations, which correspond to the absorption bands observed in UV-Vis spectroscopy. This allows for the interpretation of the experimental absorption spectrum and provides insights into the electronic structure of the molecule. For related α-phenylated naphthalenes, experimental studies have characterized their fluorescence and phosphorescence spectra, which could be rationalized and further explored using TD-DFT calculations. datapdf.com

Applications in Organic Synthesis and Functional Materials

Role as a Key Intermediate in Complex Molecule Synthesis

The strategic placement of the phenyl and formyl groups on the naphthalene (B1677914) scaffold makes 1-phenylnaphthalene-2-carbaldehyde a valuable precursor for the synthesis of larger, more complex molecules. Its reactivity allows for a variety of chemical transformations, leading to the formation of polycyclic aromatic hydrocarbons, aryltetralin lignan (B3055560) lactones, and spirocyclic systems.

Precursor for Polycyclic Aromatic Hydrocarbons (e.g., Chrysenes, Benzo[c]fluorenones)

This compound is a key player in the synthesis of polycyclic aromatic hydrocarbons (PAHs), a class of compounds with significant interest in materials science and as environmental markers. Specifically, it is a precursor to chrysenes and benzo[c]fluorenones.

The synthesis of chrysen-6-ol derivatives can be achieved from (1-phenylnaphthalen-2-yl)acetic acid derivatives, which are themselves prepared from this compound. For instance, 4-methyl-1-phenylnaphthalene-2-carbaldehyde can be synthesized via a Suzuki reaction between 1-bromo-4-methylnaphthalene-2-carbaldehyde and phenylboronic acid. scribd.com This aldehyde is then further elaborated to the corresponding acetic acid derivative. However, the direct cyclization of these (1-phenylnaphthalen-2-yl)acetic acid derivatives does not always yield the expected benzo[c]phenanthren-5-ol. Instead, an unusual dimeric intermolecular condensation product can form. scribd.com

An alternative approach involves the photochemical ring closure of [(methoxyphenyl)vinyl]naphthalene to methoxychrysenes, which can then be deprotected to yield chrysenols. researchgate.net This method provides a route to pure chrysenol isomers. Chrysenes are ortho-fused polycyclic arenes commonly found in coal tar and are recognized for their potential carcinogenic properties by the Environmental Protection Agency (EPA). nih.gov

Furthermore, the benzo[c]fluorenone skeleton can be synthesized through various methods, including radical processes and tandem double-aldol condensations. researchgate.net While direct synthesis from this compound is not explicitly detailed, the closely related 2-phenylnaphthalene (B165426) scaffold is a recognized pharmacophoric skeleton for potent topoisomerase II inhibitors, highlighting the importance of this structural motif in medicinal chemistry. acs.org

Scaffold for Aryltetralin Lignan Lactones (e.g., Podophyllotoxin Analogues)

The 1-phenylnaphthalene (B165152) core is a fundamental structural element of aryltetralin lignan lactones, a class of natural products with significant biological activities, including anticancer properties. researchgate.net Podophyllotoxin, a well-known member of this family, and its derivatives like etoposide (B1684455) and teniposide (B1684490) are clinically used anticancer agents. researchgate.nethkbu.edu.hk

This compound serves as a synthetic precursor to these complex molecules. Methodologies have been developed to apply the synthesis of podophyllotoxin-type lignans (B1203133) to derivatives carrying a naphthalene moiety. nih.gov The synthesis often involves the construction of the aryltetralin ring system, and various strategies have been employed to achieve this, including those that start from precursors structurally related to this compound. researchgate.net For instance, the dearomatizing cyclization of a naphthyl sulfone has been used to synthesize a close structural analogue of podophyllotoxin. researchgate.net

The synthesis of arylnaphthalene lactones can be achieved through multiple routes, including the dimerization and reduction of phenylpropionic acid to obtain 1-phenyl naphthalene anhydride (B1165640). rsc.org This highlights the importance of the 1-phenylnaphthalene skeleton as a foundational element.

Building Block for Spirocyclic Systems

Spirocycles, compounds with at least two rings fused at a single atom, are gaining prominence in drug discovery due to their rigid, three-dimensional structures. mdpi.comsigmaaldrich.com this compound and its derivatives can be utilized as building blocks for the synthesis of these unique scaffolds.

For example, spirocyclic indolines can be synthesized by the interruption of the Bischler–Napieralski reaction, where N-acyltryptamines are treated with trifluoromethanesulfonic anhydride and 2-chloropyridine (B119429) to form persistent spiroindoleninium ions that can be trapped by nucleophiles. mit.edu While this example doesn't directly start from this compound, it demonstrates a general strategy for spirocycle formation that could potentially be adapted.

More directly, acid-catalyzed transformations of fluoranthene (B47539) derivatives, which can be related to the phenylnaphthalene structure, have been shown to produce spirocyclic xanthenes. nih.gov Additionally, Pd(II)-catalyzed asymmetric C–H functionalization and dearomatization of 1-phenylnaphthalen-2-ol (B3052951) has been used to synthesize chiral spiroindenyl naphthalenones, which are of interest as host materials for organic light-emitting diodes. acs.org These examples underscore the utility of the 1-phenylnaphthalene framework in constructing complex spirocyclic systems.

Development of Synthetic Methodologies for Biologically Inspired Structures

The inherent biological relevance of molecules containing the 1-phenylnaphthalene core has driven the development of innovative synthetic methods to access these structures and their derivatives for pharmacological investigation.

Synthesis of 1-Phenylnaphthalene Lignans and their Derivatives

Lignans are a large class of natural products derived from the phenylpropanoid metabolic pathway and are of significant interest for their potential in treating diseases like cancer. researchgate.net The 1-phenylnaphthalene lignans are a prominent subclass, and numerous synthetic methods have been developed to access them. thepharmajournal.com

A common approach involves the Perkin condensation of aromatic aldehydes with β-benzoyl propionic acid to form α-arylidine-γ-phenyl-Δ,β,γ-butenolides. derpharmachemica.com Subsequent cleavage and cyclization of the resulting α-arylidene-β-benzoyl propionic acid and its derivatives lead to the formation of 1-phenylnaphthalene and pericarbonyl lactone lignans. derpharmachemica.comasianpubs.org This method has been utilized to prepare various lignans, including 1-phenylnaphthoic acid and 1-phenyl-3-carbomethoxy naphthalene. asianpubs.orgresearchgate.net

Researchers have also explored greener synthetic approaches, such as using ultrasonication and nanozeolites as catalysts to improve reaction efficiency and reduce environmental impact. researchgate.net These methods focus on the synthesis of the precursor β-benzoyl propionic acid and its subsequent conversion to 1-phenylnaphthalene lignans. researchgate.net The development of efficient synthetic routes is crucial for producing these compounds in sufficient quantities for biological evaluation. thepharmajournal.com

Design and Synthesis of Scaffolds for Pharmacological Research

The 1-phenylnaphthalene scaffold is a privileged structure in medicinal chemistry, serving as the foundation for the design and synthesis of new molecules with potential therapeutic applications. rsc.orgnih.gov The structural features of arylnaphthalene lactones, such as their rigid tetracyclic skeleton and multiple substitution points, make them valuable scaffolds for drug discovery. researchgate.net

Synthetic efforts have focused on creating libraries of 1-phenylnaphthalene derivatives to explore structure-activity relationships. For instance, a series of 1-hydroxynaphthalene-2-carboxanilides were designed and synthesized using microwave-assisted protocols for evaluation as anticancer agents. nih.gov Similarly, 2-phenylnaphthalene and 2-phenylbenzofuranoid derivatives have been designed and synthesized as DNA topoisomerase inhibitors. nih.gov These studies demonstrate that modifications to the core scaffold can lead to compounds with potent and sometimes altered mechanisms of action. nih.gov

The development of these synthetic scaffolds allows researchers to probe the molecular interactions with biological targets and optimize compounds for improved efficacy and pharmacological properties. The versatility of the this compound synthon and its derivatives continues to make it a valuable tool in the quest for new therapeutic agents. rsc.orgnih.gov

Advanced Materials Synthesis

The unique structural and electronic properties of the 1-phenylnaphthalene scaffold make its carbaldehyde derivative, this compound, a valuable and versatile precursor in the synthesis of advanced functional materials. The compound combines a rigid, extended π-conjugated system, which is beneficial for charge transport and light absorption, with a reactive aldehyde group that serves as a key synthetic handle for further molecular elaboration. These features allow it to be a foundational component in the development of materials for optoelectronics, photochromic systems, and catalysis.

Building Blocks for Optoelectronic Materials and Dyes

The 1-phenylnaphthalene core is a recognized structural motif in the design of materials for optoelectronic applications, including organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). The aldehyde functionality on this compound provides a direct route to incorporate this desirable scaffold into larger, more complex molecular architectures.

Research Findings:

Precursors to High-Performance Dyes: The aldehyde group can be readily oxidized to a carboxylic acid. The resulting 1-phenylnaphthalene-2-carboxylic acid and its related dicarboxylic acid derivatives are key intermediates in the synthesis of naphthalocyanines and phthalocyanines researchgate.netacs.org. These macrocyclic compounds are a class of synthetic dyes and pigments known for their exceptional thermal stability and excellent photophysical properties, making them suitable for a range of applications from specialized inks to components in optical data storage researchgate.net.

Table 1: Applications of the 1-Phenylnaphthalene Scaffold in Optoelectronics and Dyes

| Application Area | Role of 1-Phenylnaphthalene Scaffold | Key Derivative Type | Reference |

|---|---|---|---|

| Organic Photovoltaics (OPV) | Influences polymer backbone orientation, improving charge transport. | Additive or Polymer Sub-unit | xiahepublishing.com |

Precursors for Photochromic Systems

Photochromic materials, which reversibly change color upon exposure to light, are at the heart of technologies like self-tinting lenses, optical switches, and high-density data storage. The rigid and sterically defined 1-phenylnaphthalene structure serves as an excellent bridging unit for creating sophisticated, multi-state photochromic systems.

Research Findings:

A novel multi-state photochromic molecule was developed using a 1-phenylnaphthalene moiety to bridge two diphenylimidazole units ccu.edu.twresearchgate.net. The aldehyde group of this compound is an ideal starting point for the chemical transformations needed to link the imidazole (B134444) rings to the naphthalene core. This system exhibits unique behavior, with multiple stable and metastable isomers that can be interconverted using light and heat.

The system features three distinct colorless isomers (two stable 1,2'-isomers and one 2,2'-isomer) and two colored isomers ccu.edu.twresearchgate.net.

Irradiation with light converts the stable colorless isomers into the colorless 2,2'-isomer via a very short-lived biradical intermediate ccu.edu.twresearchgate.net.

The 2,2'-isomer can then thermally revert to the original isomers through a colored intermediate state at elevated temperatures ccu.edu.twresearchgate.net.

The ability to isolate multiple stable isomers and control their interconversion offers a pathway to complex molecular switching and memory applications researchgate.net.

Table 2: Properties of a 1-Phenylnaphthalene-Bridged Photochromic System

| Isomer Type | Color | Key Characteristic | Transformation Trigger | Half-life of Biradical | Reference |

|---|---|---|---|---|---|

| 1,2'-Isomers (A and B) | Colorless | Stable starting isomers | Light Irradiation | N/A | ccu.edu.twresearchgate.net |

| Biradical Intermediate | N/A | Short-lived transient species | Photochemical | 180 ns (at 25 °C) | ccu.edu.twresearchgate.net |

| 2,2'-Isomer | Colorless | Photo-induced isomer | Thermal | N/A | ccu.edu.twresearchgate.net |

Ligands for Catalysis

In the field of transition metal catalysis, the performance of a metal center is critically dependent on the electronic and steric properties of its coordinating ligands. While direct use of this compound as a ligand is not prominent, its aldehyde group is a powerful functional handle for the synthesis of more complex ligands.

The most common strategy for converting an aldehyde into a coordinating ligand is through the formation of a Schiff base. This reaction involves the condensation of the aldehyde with a primary amine to form an imine (C=N) functional group. The nitrogen atom of the imine is an excellent donor for coordinating to metal ions.

Potential Synthetic Strategy:

A Schiff base ligand could be readily prepared from this compound and an appropriate amine (e.g., an aniline (B41778) or an amino acid derivative). This is a well-established synthetic route for generating ligands from other, structurally similar naphthaldehydes, such as 2-hydroxy-1-naphthaldehyde (B42665) and naphthalene-1-carbaldehyde, which are used to create ligands for a variety of metal complexes including Fe(II), Co(II), and Ni(II) core.ac.ukarabjchem.org. The resulting imine, often in conjunction with other nearby donor atoms, can form stable chelate rings with a metal center, creating an active and stable catalyst. The bulky 1-phenylnaphthalene group would provide a distinct steric environment around the metal, which could be exploited to influence the selectivity of a catalytic reaction.

Future Research Directions and Emerging Trends

Exploration of Novel and Sustainable Synthetic Routes

The development of environmentally benign and atom-economical methods for the synthesis of complex aromatic structures is a paramount goal in modern chemistry. Future research will likely focus on moving beyond traditional multi-step syntheses of 1-phenylnaphthalene-2-carbaldehyde and its precursors. One promising avenue is the use of greener reagents and catalysts. For instance, employing nanozeolites as recyclable catalysts in Friedel-Crafts type reactions to generate key intermediates represents a step towards more sustainable processes. researchgate.net Research is anticipated to explore other solid acid catalysts and biocatalytic methods to further reduce waste and energy consumption.

Another area of interest is the development of one-pot cascade reactions that can construct the 1-phenylnaphthalene (B165152) core in a single, efficient operation. Methodologies such as the Brønsted acid-catalyzed dehydrative cycloaromatization of appropriately substituted aldehydes and ketones offer a glimpse into such possibilities. nii.ac.jp Future work will likely aim to adapt these strategies for the direct and controlled synthesis of the carbaldehyde functional group on the phenylnaphthalene scaffold.

The table below summarizes some conventional and emerging synthetic strategies that could be optimized for the sustainable synthesis of 1-phenylnaphthalene derivatives.

| Synthetic Strategy | Precursors | Catalyst/Reagent | Potential for Sustainability |

| Friedel-Crafts Acylation/Alkylation | Naphthalene (B1677914) derivatives, Phenylacetyl chloride | Lewis Acids (e.g., AlCl₃) | Moderate; potential for catalyst recycling |

| Suzuki-Miyaura Coupling | 1-Bromo-2-naphthaldehyde, Phenylboronic acid | Palladium catalysts | High; mild reaction conditions |

| Dehydrative Cycloaromatization | Substituted biaryl acetaldehydes | Brønsted Acids (e.g., TfOH) | High; atom-economical |

| Zeolite-Catalyzed Reactions | Benzene, Succinic anhydride (B1165640) (for precursors) | Nanozeolites | Very High; recyclable catalyst, reduced waste |

Integration with Flow Chemistry and Automated Synthesis

The adoption of continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved reaction control, and greater scalability. wuxiapptec.com The future of this compound synthesis will likely see a shift towards these technologies. Flow chemistry is particularly well-suited for reactions involving hazardous reagents or unstable intermediates, allowing for their in-situ generation and immediate consumption. wuxiapptec.com This could be applied, for example, in nitration or halogenation reactions to introduce functional groups onto the naphthalene core with greater precision and safety.

Automated synthesis platforms, which integrate robotic handling of reagents with real-time reaction monitoring and optimization, are also poised to accelerate the discovery of new derivatives and reaction conditions. google.com The automated exploration of reaction parameters, such as catalyst loading, temperature, and residence time in a flow reactor, can rapidly identify optimal conditions for the synthesis of this compound and its analogs.

Expanding the Scope of Asymmetric Catalytic Transformations

The chiral nature of many biologically active molecules derived from the 1-phenylnaphthalene scaffold underscores the importance of asymmetric catalysis. Significant progress has been made in the catalytic asymmetric dearomatization (CADA) of naphthalene derivatives to create complex, three-dimensional structures. acs.orgnih.govacs.org Future research will aim to expand the toolbox of chiral catalysts and ligands to achieve even higher levels of enantioselectivity and diastereoselectivity in transformations involving this compound.

The development of novel chiral catalysts, such as those based on 1,1'-bi-2-naphthol (B31242) (BINOL) and its derivatives, will continue to be a major focus. sioc-journal.cn Furthermore, the application of excited-state catalysis, for instance using chiral Gadolinium/PyBox complexes in visible-light-induced cycloadditions, opens up new avenues for asymmetric functionalization of the naphthalene ring system. acs.orgnih.gov The aldehyde functionality of this compound provides a handle for a wide range of subsequent enantioselective transformations, such as aldol (B89426) additions, reductions, and reductive aminations, to generate a diverse library of chiral molecules.

Design and Synthesis of New Derivatives with Tunable Reactivity

The ability to fine-tune the electronic and steric properties of this compound through the introduction of various substituents is crucial for tailoring its reactivity and the properties of its derivatives. Future research will focus on the rational design and synthesis of new analogs with specific functionalities. For example, introducing electron-donating or electron-withdrawing groups at different positions on the phenyl or naphthalene rings can modulate the reactivity of the aldehyde group and influence the outcome of subsequent reactions.

The synthesis of derivatives with specific optical or electronic properties is another emerging trend. For instance, the incorporation of bromine or hydroxyl groups can lead to materials with applications in CO₂ capture. preprints.org Similarly, the synthesis of diphenyl and triphenyl derivatives of naphthalene can lead to compounds with interesting photophysical properties. acs.org The development of efficient methods for the regioselective functionalization of the 1-phenylnaphthalene core will be critical to accessing these novel derivatives.

Synergistic Approaches Combining Experimental and Computational Studies

The integration of computational chemistry with experimental work is becoming increasingly indispensable in modern chemical research. Density Functional Theory (DFT) calculations, for example, can provide valuable insights into reaction mechanisms, predict the stability of intermediates and transition states, and help in the rational design of new catalysts and substrates. frontiersin.orgnist.gov

In the context of this compound, computational studies can be employed to:

Elucidate the mechanism of its formation through various synthetic routes.

Predict the regioselectivity and stereoselectivity of its reactions.

Understand the role of catalysts in asymmetric transformations.

Design new derivatives with desired electronic and steric properties.

By combining the predictive power of computational models with the practical validation of experimental synthesis and characterization, researchers can accelerate the pace of discovery and gain a deeper, more nuanced understanding of the chemistry of this compound and its derivatives. This synergistic approach will be instrumental in unlocking the full potential of this versatile chemical entity.

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing 1-Phenylnaphthalene-2-carbaldehyde, and how do structural features influence spectral interpretation?

- Methodological Answer : UV-Vis and fluorescence spectroscopy are primary tools for analyzing electronic transitions in naphthalene derivatives. For this compound, the conjugated π-system and aldehyde group result in distinct absorption/emission bands. Polar solvents may shift peaks due to solvatochromism. Compare spectra with computational models (e.g., DFT) to validate assignments. Reference studies on 2-Phenylnaphthalene derivatives, where halogen substitutions alter emission profiles .

Q. What synthetic routes are viable for this compound, and how can reaction conditions optimize yield?

- Methodological Answer : Aldol condensation is a common approach for aryl-aldehyde synthesis. For example, reacting naphthalene-2-carbaldehyde with phenylmagnesium bromide under inert conditions (e.g., N₂ atmosphere) can yield the target compound. Catalysts like BF₃·Et₂O may enhance electrophilic substitution. Monitor reaction progress via TLC and optimize temperature (80–120°C) to minimize side products. Similar protocols for chalcone derivatives demonstrate >70% yields with controlled stoichiometry .

Advanced Research Questions

Q. How should researchers design toxicity studies for this compound to assess systemic effects in mammalian models?

- Routes : Oral (gavage), inhalation (aerosolized), or dermal exposure.

- Endpoints : Hepatic/renal function (serum ALT, creatinine), hematological parameters (CBC), and histopathology.

- Dose Randomization : Use stratified randomization to allocate doses, ensuring concealment (Table C-7) to reduce bias . Include negative controls and reference toxicants (e.g., naphthalene derivatives) for comparative analysis.

Q. What strategies resolve contradictions in reported biological activities of this compound analogs?

- Methodological Answer : Conduct a systematic review with meta-analysis, prioritizing studies that adhere to risk-of-bias criteria (e.g., Table C-6 ). Assess dose-response consistency and confounders (e.g., solvent effects). For in vitro studies, validate findings across multiple cell lines and replicate under standardized conditions (e.g., CO₂ levels, serum-free media). Cross-reference with computational toxicology models to identify structural determinants of activity .

Q. How can computational modeling predict the reactivity of this compound in photochemical applications?

- Methodological Answer : Perform molecular orbital calculations (HOMO-LUMO gaps) to predict electron transfer efficiency. Compare with experimental data from fluorophores like 2-Phenylnaphthalene, where electron-withdrawing groups (e.g., –CHO) enhance excited-state lifetimes. Use software like Gaussian or ORCA to simulate UV-Vis spectra and validate against empirical data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.